

An In-Depth Technical Guide to Methyl 11,14,17-Eicosatrienoate

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Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

Cat. No.: B1239288

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11,14,17-eicosatrienoate is a polyunsaturated fatty acid methyl ester (FAME) belonging to the omega-3 fatty acid family. As an ester of eicosatrienoic acid, it is a molecule of significant interest in various fields of research, including biochemistry, pharmacology, and microbiology. Its presence in certain microalgae and its potential biological activities, such as antimicrobial and anti-inflammatory effects, underscore its importance for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, analytical methodologies, and biological significance of **Methyl 11,14,17-eicosatrienoate**.

Nomenclature and Synonyms

Methyl 11,14,17-eicosatrienoate is known by a variety of names and identifiers across different chemical databases and publications. A thorough understanding of its nomenclature is crucial for accurate literature searches and unambiguous scientific communication.

IUPAC Name: methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate[1]

Systematic Name: methyl eicosa-11,14,17-trienoate

Common Synonyms:

- [cis-11,14,17-Eicosatrienoic acid methyl ester](#)^[2]
- [Methyl cis,cis,cis-eicosa-11,14,17-trienoate](#)^[1]
- [11,14,17-Eicosatrienoic acid, methyl ester](#)^[3]
- [Methyl 11,14,17-icosatrienoate](#)^[3]
- C20:3 n-3 methyl ester

Registry Numbers:

- CAS Registry Number: 62472-96-2 (for the all-cis isomer)^{[1][4]}
- PubChem CID: 5367326^[5]
- ChEBI ID: CHEBI:143584^[5]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **Methyl 11,14,17-eicosatrienoate** is presented in the tables below. This data is essential for its identification, purification, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₃₆ O ₂	[1][5]
Molecular Weight	320.51 g/mol	[1][5]
Appearance	Liquid	[4]
Storage Temperature	-20°C	[4]

Spectral Data	Description	Reference
^{13}C NMR	Data available in spectral databases.	[5]
GC-MS	Mass spectral data available from NIST and other databases.	[3]

Experimental Protocols

Synthesis

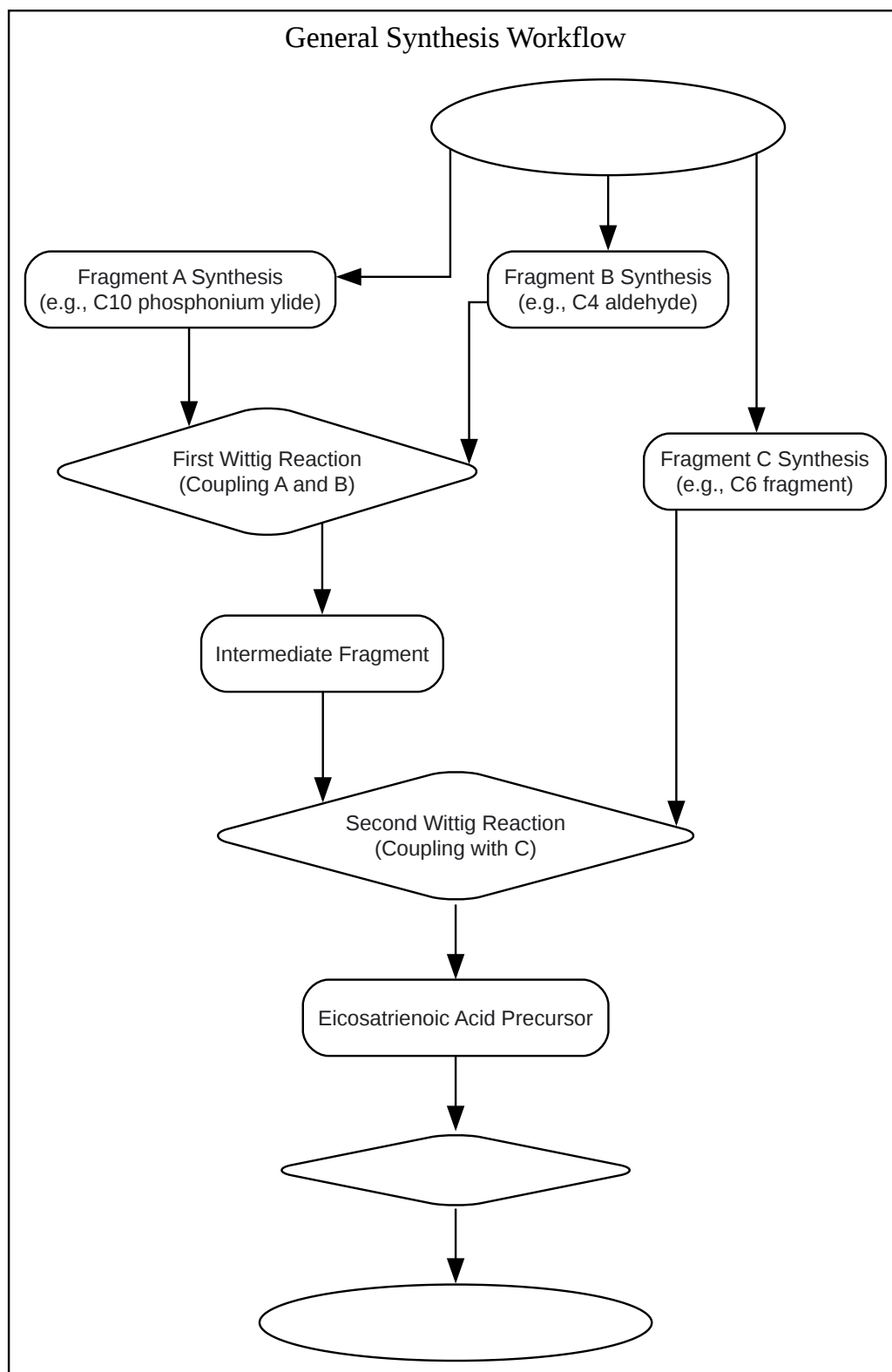
The synthesis of polyunsaturated fatty acids with specific cis-double bond configurations, such as **Methyl 11,14,17-eicosatrienoate**, often employs stereoselective methods to ensure the correct geometry of the double bonds. The Wittig reaction is a widely used and effective method for this purpose. While a specific, detailed protocol for the synthesis of **Methyl 11,14,17-eicosatrienoate** is not readily available in the reviewed literature, a general synthetic strategy can be outlined based on established organic chemistry principles.

General Synthetic Approach via Wittig Reaction:

The synthesis would likely involve a convergent approach, building the 20-carbon chain through the coupling of smaller fragments using the Wittig reaction. This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. To achieve the desired (Z)-selectivity for the double bonds, unstabilized or semi-stabilized ylides are typically used.

A plausible retrosynthetic analysis would disconnect the molecule at the double bonds, suggesting key synthons such as a C10 phosphonium salt, a C4 aldehyde, and a C6 fragment derived from a suitable starting material.

Illustrative Workflow for Synthesis:



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Caption: A generalized workflow for the synthesis of **Methyl 11,14,17-eicosatrienoate**.

Purification

Purification of **Methyl 11,14,17-eicosatrienoate**, particularly after synthesis or extraction from natural sources, is crucial to remove isomers and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Reversed-Phase HPLC Protocol:

A preparative reversed-phase HPLC method can be employed to purify milligram quantities of polyunsaturated fatty acid methyl esters.

- Column: C18 stationary phase.
- Mobile Phase: A gradient of acetonitrile and an appropriate organic solvent.
- Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength.
- Fraction Collection: Automated fraction collection based on the elution profile.

The purity of the collected fractions should be verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

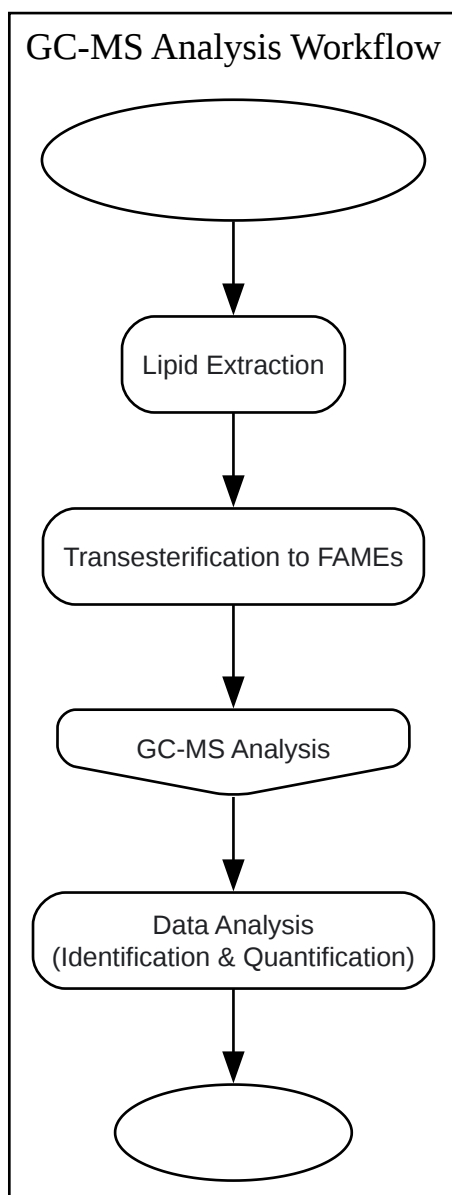
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the qualitative and quantitative analysis of fatty acid methyl esters.

General GC-MS Protocol for FAME Analysis:

- Lipid Extraction: Lipids are first extracted from the sample matrix (e.g., cells, tissues, oils) using a suitable solvent system, such as a chloroform:methanol mixture.
- Derivatization (Transesterification): The extracted lipids are then transesterified to convert the fatty acids into their more volatile methyl esters. This is typically achieved by heating the sample with a reagent such as boron trifluoride in methanol or methanolic HCl.

- GC Separation: The resulting FAMES are separated on a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase).
- MS Detection and Identification: The separated FAMES are detected by a mass spectrometer. The identification of **Methyl 11,14,17-eicosatrienoate** is confirmed by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum with established libraries such as the NIST Mass Spectral Library.



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Caption: A typical workflow for the analysis of **Methyl 11,14,17-eicosatrienoate** by GC-MS.

Biological Activity and Signaling Pathways

Methyl 11,14,17-eicosatrienoate, as an omega-3 fatty acid ester, is presumed to share some of the biological activities attributed to this class of molecules, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Some studies have indicated that fatty acid methyl esters obtained from microalgal biomass, which can include **Methyl 11,14,17-eicosatrienoate**, exhibit antibacterial and anti-candidal activity.[2] The exact mechanism of action for polyunsaturated fatty acid esters is not fully elucidated but is thought to involve the disruption of the microbial cell membrane integrity.

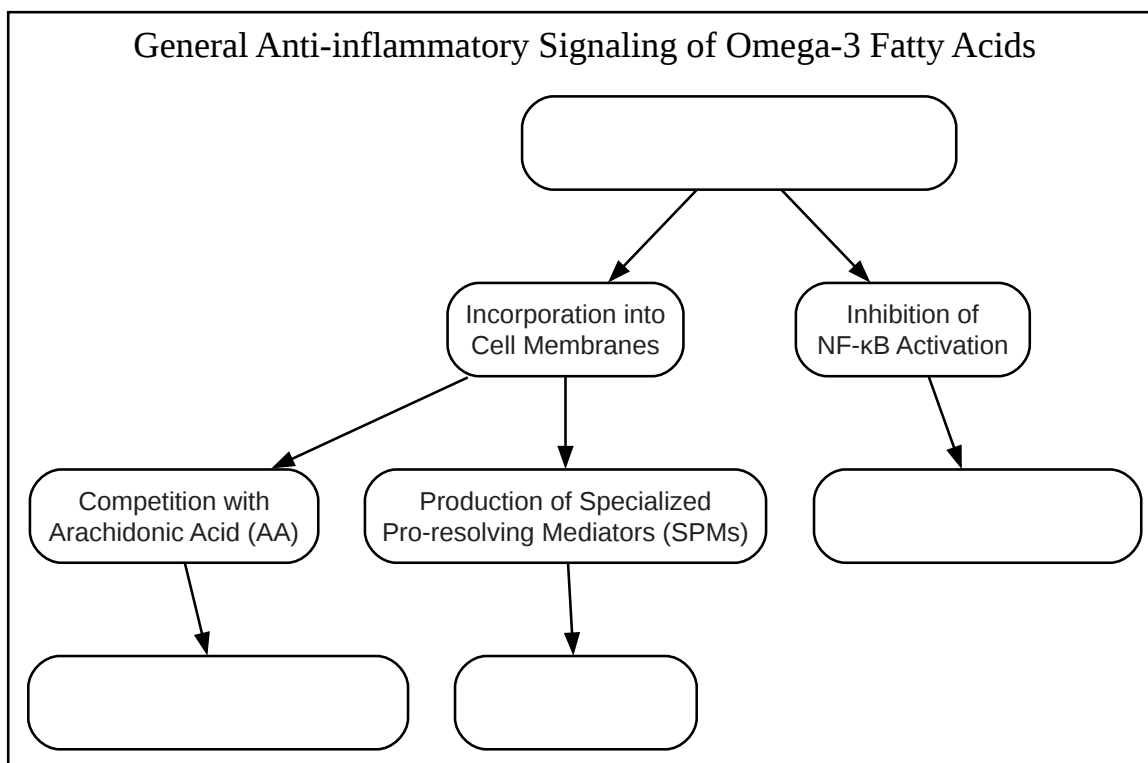
Anti-inflammatory Activity

Omega-3 fatty acids are well-known for their anti-inflammatory properties. While specific studies on the signaling pathways modulated by **Methyl 11,14,17-eicosatrienoate** are limited, the general mechanisms of omega-3 fatty acids can be extrapolated. These fatty acids can be incorporated into the cell membranes of inflammatory cells, leading to a downstream cascade of anti-inflammatory effects.

General Anti-inflammatory Signaling of Omega-3 Fatty Acids:

Omega-3 fatty acids can influence inflammatory responses through several mechanisms:

- **Competitive Inhibition of Arachidonic Acid Metabolism:** They compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes (cyclooxygenases and lipoxygenases). This leads to the production of less potent pro-inflammatory eicosanoids.
- **Production of Anti-inflammatory Mediators:** They are precursors to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively resolve inflammation.
- **Modulation of Transcription Factors:** They can inhibit the activation of pro-inflammatory transcription factors, such as NF-κB, which reduces the expression of inflammatory genes.



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Caption: An overview of the general anti-inflammatory mechanisms of omega-3 fatty acids.

Conclusion

Methyl 11,14,17-eicosatrienoate is a polyunsaturated fatty acid methyl ester with significant potential for further research and development. Its well-defined chemical identity, coupled with its purported biological activities, makes it a valuable tool for researchers in various scientific disciplines. The information provided in this technical guide serves as a comprehensive resource for professionals working with this compound, from its basic chemical properties to its potential therapeutic applications. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full potential in drug development.

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